Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyloxycarbonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The pyrrolidine ring can enhance binding affinity to certain proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrrolidine-2-carboxylate hydrochloride: This compound shares a similar pyrrolidine ring structure but lacks the benzyloxycarbonyl group, making it less versatile in certain reactions.
Pyrrolidin-2-ones: These compounds have a similar core structure but differ in their functional groups, leading to different chemical properties and applications.
Uniqueness
Methyl (2R,4R)-4-{[(benzyloxy)carbonyl]amino}pyrrolidine-2-carboxylate hydrochloride is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research, where precise control over molecular interactions is required .
Properties
Molecular Formula |
C14H19ClN2O4 |
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Molecular Weight |
314.76 g/mol |
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H |
InChI Key |
XDBGAPKWUMJMJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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